molecular formula C9H11N3 B1618911 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline CAS No. 94086-79-0

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline

Cat. No.: B1618911
CAS No.: 94086-79-0
M. Wt: 161.2 g/mol
InChI Key: HCJAVYDERMMIDO-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring fused with an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline typically involves the reaction of aniline derivatives with imidazole precursors. One common method includes the condensation of aniline with glyoxal and ammonia, followed by cyclization to form the imidazole ring . Another approach involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline is unique due to its specific structure, which combines the properties of both imidazole and aniline. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJAVYDERMMIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240398
Record name 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94086-79-0
Record name 3-(4,5-Dihydro-1H-imidazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94086-79-0
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Record name 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
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Record name 3-(4,5-dihydro-1H-imidazol-2-yl)aniline
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Record name 3-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)ANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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